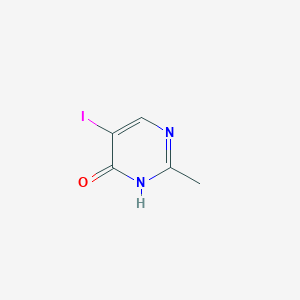

5-Iodo-2-methylpyrimidin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRKDVUUDCGJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545572 | |

| Record name | 5-Iodo-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111079-41-5 | |

| Record name | 5-Iodo-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyrimidine Scaffold in Contemporary Chemical Research

The pyrimidine (B1678525) ring system is a fundamental heterocyclic scaffold that holds a place of paramount importance in the world of chemistry and biology. umich.edu Its significance is deeply rooted in its natural occurrence as a core component of the nucleobases uracil, thymine, and cytosine, which are the building blocks of the nucleic acids RNA and DNA. wikipedia.orgyoutube.com This biological prevalence has made the pyrimidine moiety a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are able to bind to multiple biological targets, thus serving as a fertile ground for drug discovery. nih.gov

The versatility of the pyrimidine core allows for structural modifications at various positions, enabling chemists to fine-tune the biological activity of its derivatives. nih.gov This has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. growingscience.commdpi.com The ability of the pyrimidine ring to participate in hydrogen bonding and other molecular interactions contributes to its efficacy in drug-target binding. mdpi.com Consequently, extensive research continues to be dedicated to the synthesis and biological evaluation of novel pyrimidine-based compounds, solidifying its status as a critical component in the development of new medicines. growingscience.com

Overview of Halogenated Pyrimidinones in Synthetic and Medicinal Chemistry

The introduction of halogen atoms into the pyrimidinone scaffold can significantly influence the physicochemical and biological properties of the resulting molecules. Halogenation is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. pharmaexcipients.com In the context of pyrimidinones (B12756618), halogen atoms can alter factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

From a synthetic perspective, halogenated pyrimidinones are valuable intermediates. The halogen atom, particularly iodine, can serve as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the halogenated position, providing a powerful tool for the construction of complex molecular architectures and the generation of libraries of compounds for biological screening. For instance, the synthesis of 4-substituted-5-iodo-2-benzylthiopyrimidines highlights the utility of an iodo-substituent in creating diverse analogues. nih.govnih.gov

In medicinal chemistry, halogenated pyrimidinones have demonstrated a broad spectrum of biological activities. For example, certain halogenated pyrrolo[3,2-d]pyrimidine analogues have exhibited potent antiproliferative activity in cancer cell lines. nih.gov The presence of a halogen can lead to enhanced binding to target enzymes or receptors, or it can block sites of metabolism, thereby increasing the drug's half-life. The strategic placement of halogens on the pyrimidine (B1678525) core continues to be a key approach in the design of novel therapeutic agents.

Historical Context of Research on 5 Iodo 2 Methylpyrimidin 4 3h One and Its Analogues

The systematic study of pyrimidines dates back to the late 19th century, with the synthesis of barbituric acid from urea (B33335) and malonic acid being a key early milestone. wikipedia.org The parent pyrimidine (B1678525) compound was first prepared in 1900. wikipedia.org The development of synthetic methods for pyrimidinones (B12756618), a class of pyrimidine derivatives, gained momentum with the advent of reactions like the Biginelli reaction, which provides a straightforward route to this class of compounds. nih.govmdpi.com

Research into halogenated pyrimidines and pyrimidinones followed the establishment of fundamental pyrimidine chemistry. The introduction of a halogen atom was recognized as a way to modulate the reactivity and biological activity of the pyrimidine core. Early research in this area was often driven by the quest for new antimicrobial and anticancer agents. For example, 5-substituted pyrimidine derivatives have been investigated for their potential as inhibitors of enzymes involved in pyrimidine metabolism. nih.gov

While specific historical research focusing exclusively on 5-Iodo-2-methylpyrimidin-4(3H)-one is not extensively documented in early literature, its emergence is a logical progression of the broader historical trends in pyrimidine chemistry. The synthesis of such a compound would have drawn upon the established methods for pyrimidine ring formation and subsequent halogenation techniques. The interest in compounds like this compound is a testament to the ongoing efforts to explore the chemical space around the pyrimidine scaffold, with the goal of discovering new molecules with valuable synthetic and medicinal properties. The development of pyrimidones as inhibitors of enzymes like HIV integrase further highlights the continued evolution and importance of this class of compounds in medicinal chemistry. nih.gov

Synthetic Routes to this compound: A Detailed Examination

The synthesis of this compound, a halogenated pyrimidinone derivative, is a topic of interest in synthetic organic and medicinal chemistry due to the utility of iodinated heterocycles as versatile intermediates. The introduction of an iodine atom at the C-5 position of the pyrimidinone core can be achieved through direct iodination of a pre-formed ring or by constructing the ring from an already iodinated precursor. This article explores the primary synthetic methodologies, focusing on electrophilic iodination strategies and de novo ring synthesis.

Advanced Spectroscopic and Analytical Characterization of 5 Iodo 2 Methylpyrimidin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectral Analysis of Pyrimidinone Proton Environments

The proton NMR (¹H NMR) spectrum of 5-Iodo-2-methylpyrimidin-4(3H)-one is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The primary protons are the methyl group protons (2-CH₃), the proton on the pyrimidinone ring (H6), and the N-H proton at position 3.

The methyl protons at the C2 position would likely appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm. The exact chemical shift is influenced by the electronic nature of the pyrimidinone ring. The H6 proton, being attached to an sp²-hybridized carbon in an aromatic-like system, would resonate further downfield. Its signal would likely appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. The chemical shift of this proton is anticipated to be in the range of δ 7.5-8.5 ppm, influenced by the electron-withdrawing effect of the adjacent carbonyl group and the iodine atom. The N-H proton at position 3 is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but would typically be found in the downfield region, potentially between δ 10.0 and 13.0 ppm.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 2-CH₃ | ~2.3 | Singlet (s) |

| H6 | ~8.0 | Singlet (s) |

| N3-H | ~12.0 | Broad Singlet (br s) |

¹³C NMR Spectral Analysis of Pyrimidinone Carbon Frameworks

The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected.

The methyl carbon (2-CH₃) would appear at the most upfield position, typically in the range of δ 15-25 ppm. The C5 carbon, directly bonded to the heavy iodine atom, is expected to show a significantly shifted signal due to the "heavy atom effect," which can induce a shift to a more upfield position than would otherwise be expected for an sp² carbon, possibly around δ 80-100 ppm. The C6 carbon signal would be influenced by the adjacent nitrogen and the C5-iodo group, likely appearing in the δ 140-150 ppm region. The C2 and C4 carbons are part of the pyrimidinone core and are double-bonded to nitrogen and oxygen, respectively. The C2 carbon, attached to the methyl group and two nitrogen atoms, is anticipated to be in the δ 150-160 ppm range. The C4 carbonyl carbon is typically the most deshielded and would appear furthest downfield, likely in the range of δ 160-170 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| 2-CH₃ | ~20 |

| C2 | ~155 |

| C4 | ~165 |

| C5 | ~90 |

| C6 | ~145 |

Heteronuclear NMR Techniques (e.g., ¹⁵N NMR) for Nitrogen Chemical Shifts

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable insights into the electronic environment of the nitrogen atoms within the pyrimidinone ring. The two nitrogen atoms in this compound (N1 and N3) are in different chemical environments. N1 is an sp²-hybridized nitrogen flanked by two sp² carbons, while N3 is an amide-like nitrogen. Their chemical shifts would reflect these differences. The ¹⁵N chemical shifts are typically reported relative to a standard like liquid ammonia (B1221849) or nitromethane. Due to the general lack of readily available ¹⁵N NMR data for this class of compounds, predicting precise chemical shifts is challenging, but the two distinct signals would confirm their non-equivalent nature.

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other. In this compound, a COSY spectrum would be relatively simple, as no significant ¹H-¹H spin-spin coupling is expected. The spectrum would primarily show the individual proton signals on the diagonal.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. rsc.org An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon, and another cross-peak linking the H6 proton signal to the C6 carbon signal. This provides a definitive assignment for these protonated carbons. rsc.orgchemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). rsc.orgchemicalbook.com This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For this compound, the following key correlations would be expected:

The methyl protons (2-CH₃) would show correlations to the C2 and N1=C6 carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₅H₅IN₂O), the exact mass can be calculated.

| Formula | Isotope | Mass (Da) |

|---|---|---|

| C₅H₅IN₂O | ¹²C | 12.000000 × 5 = 60.000000 |

| ¹H | 1.007825 × 5 = 5.039125 | |

| ¹²⁷I | 126.904473 × 1 = 126.904473 | |

| ¹⁴N | 14.003074 × 2 = 28.006148 | |

| ¹⁶O | 15.994915 × 1 = 15.994915 | |

| Total Exact Mass [M] | 235.944661 | |

| [M+H]⁺ | 236.95194 |

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental formula of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural evidence, likely showing characteristic losses of iodine, carbon monoxide, and fragments of the pyrimidinone ring.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and studying the fragmentation patterns of pyrimidine (B1678525) derivatives. In ESI-MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak would be a key feature in the spectrum.

The ionization patterns can be influenced by the experimental conditions. For instance, studies on iodinated aromatic compounds have shown that the use of formic acid as a mobile phase additive in liquid chromatography coupled with ESI-MS can induce deiodination. nih.govresearchgate.net This dehalogenation reaction primarily occurs in the ESI capillary and its extent is dependent on the capillary voltage. nih.govresearchgate.net This phenomenon is important to consider when interpreting the mass spectra of iodinated pyrimidines, as it could lead to the misinterpretation of results. nih.govresearchgate.net

In the analysis of pyrimidine derivatives, ESI-MS is often coupled with tandem mass spectrometry (MS/MS) for more detailed structural elucidation. nih.gov This technique allows for the fragmentation of a selected parent ion and the analysis of the resulting daughter ions, providing valuable information about the molecule's structure. For example, the fragmentation of a pyrimidine derivative might involve the loss of specific side chains or the cleavage of the pyrimidine ring itself. sapub.org The molecular ion of 2-iodo-2-methylpropane, a related alkyl iodide, is observed at an m/z of 184, though it can be a relatively small peak. docbrown.infodocbrown.info A prominent peak at m/z 127, corresponding to the iodine ion, is also a characteristic feature in the mass spectra of iodo-compounds. docbrown.info

Table 1: Predicted ESI-MS Data for this compound and Related Fragments

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 236.95 | Protonated molecular ion |

| [M-I]⁺ | 109.06 | Fragment resulting from the loss of an iodine atom |

| [I]⁺ | 126.90 | Iodine cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. The C=O stretching vibration of the pyrimidinone ring is expected to appear in the range of 1620-1699 cm⁻¹. researchgate.net The N-H stretching vibration of the amide group would likely be observed as a broad band around 3387-3441 cm⁻¹, while the C-H stretching of the methyl group and the aromatic ring would appear in the region of 2850-3100 cm⁻¹. researchgate.netvscht.czlibretexts.org The presence of the carbon-iodine (C-I) bond would give rise to a characteristic absorption, typically found in the fingerprint region of the spectrum, which is below 1500 cm⁻¹. docbrown.infonih.gov

The fingerprint region, with its complex pattern of overlapping vibrations, is unique for each molecule and can be used for definitive identification by comparing it to a reference spectrum. docbrown.info Systematic studies of pyrimidine derivatives have been undertaken to gain more information about their structure through IR spectroscopy. optica.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amide) | Stretching | 3387-3441 | researchgate.net |

| C-H (Aromatic/Alkyl) | Stretching | 2850-3100 | vscht.czlibretexts.org |

| C=O (Pyrimidinone) | Stretching | 1620-1699 | researchgate.net |

| C=N (Aromatic) | Stretching | 1525-1575 | researchgate.net |

| C=C (Aromatic) | Stretching | 1570-1596 | researchgate.net |

| C-I | Stretching | Below 1500 | docbrown.infonih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* transitions. uzh.chyoutube.com The pyrimidine ring, being a conjugated system, will have π → π* transitions, which are typically strong and occur at shorter wavelengths. uzh.chlibretexts.org The presence of the carbonyl group and the nitrogen heteroatoms introduces non-bonding electrons (n electrons), which can undergo n → π* transitions. These transitions are generally weaker and occur at longer wavelengths compared to π → π* transitions. uzh.chyoutube.com

The position of the λmax can be influenced by the solvent and the substituents on the pyrimidine ring. uomustansiriyah.edu.iq For instance, halogenation can affect the electronic structure and thus shift the absorption bands. rsc.org The study of various pyrimidine derivatives has shown that their UV absorption spectra are sensitive to chemical structure and pH. nih.gov

Table 3: Expected Electronic Transitions for this compound

| Transition | Description | Expected Wavelength Range | Reference |

|---|---|---|---|

| π → π | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital. | Typically strong absorption at shorter wavelengths. | uzh.chlibretexts.org |

| n → π | Promotion of a non-bonding electron (from N or O) to a π anti-bonding orbital. | Generally weaker absorption at longer wavelengths. | uzh.chyoutube.com |

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Assembly

For this compound, a single-crystal X-ray diffraction study would reveal the exact geometry of the pyrimidine ring, including any deviations from planarity. It would also provide the precise location of the iodine atom and the methyl group.

Furthermore, X-ray crystallography is invaluable for understanding the supramolecular assembly of molecules in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds and halogen bonds. In the case of this compound, the N-H and C=O groups can participate in hydrogen bonding, while the iodine atom can act as a halogen bond donor. The interplay of these non-covalent interactions dictates the packing of the molecules in the crystal, which can influence the material's physical properties. For example, studies on co-crystals of aminopyrimidines with iodo-substituted benzoic acids have demonstrated the hierarchical use of hydrogen and halogen bonds to construct predictable supramolecular assemblies. nih.gov

Table 4: Representative Crystallographic Data for a Related Iodinated Compound (Elemental Iodine)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | shef.ac.uk |

| Space Group | Cmca | shef.ac.uk |

| a (pm) | 718.02 | shef.ac.uk |

| b (pm) | 471.02 | shef.ac.uk |

| c (pm) | 981.03 | shef.ac.uk |

| α (°) | 90.000 | shef.ac.uk |

| β (°) | 90.000 | shef.ac.uk |

| γ (°) | 90.000 | shef.ac.uk |

Computational Chemistry and Mechanistic Investigations of 5 Iodo 2 Methylpyrimidin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the intrinsic properties of molecules like 5-Iodo-2-methylpyrimidin-4(3H)-one. These computational methods provide a lens into the electronic structure, stability, and other molecular characteristics that are often challenging to determine experimentally.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and stability of molecular systems. pmf.unsa.banih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach. For substituted pyrimidinones (B12756618), DFT calculations are instrumental in understanding their structural and electronic properties, which in turn helps in predicting their relative stability and reactivity. pmf.unsa.ba

In the context of this compound, DFT studies can reveal crucial information about its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energies of the HOMO and LUMO are particularly important as they relate to the molecule's ability to donate or accept electrons, respectively, providing insights into its reactivity. researchgate.net The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.gov Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.net

Studies on analogous heterocyclic compounds have demonstrated that DFT calculations, often at levels like B3LYP with basis sets such as 6-311G(d,p), can accurately predict vibrational spectra (FT-IR and Raman), which strongly correlate with experimental findings. researchgate.netresearchgate.net For iodinated compounds, it is important to employ methods that can adequately account for the heavy iodine atom, which may involve relativistic considerations for high accuracy. rsc.orgresearchgate.net The stability of related iodinated organic molecules has been successfully evaluated using DFT, providing valuable data on their heats of formation and bond dissociation energies. nih.govrsc.orgresearchgate.net

Table 1: Key Parameters from DFT Calculations for Heterocyclic Compounds

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. researchgate.net | Relates to the ability to donate electrons (nucleophilicity). researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. researchgate.net | Relates to the ability to accept electrons (electrophilicity). researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. nih.gov | Indicator of chemical reactivity and kinetic stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of the electronic charge distribution. researchgate.net | Identifies sites for electrophilic and nucleophilic attack. researchgate.net |

| Bond Dissociation Energy (BDE) | Energy required to break a specific bond homolytically. nih.gov | Indicates the thermal stability of the molecule. nih.gov |

Semi-Empirical and Ab Initio Methods for Molecular Properties

Alongside DFT, ab initio and semi-empirical methods provide a spectrum of computational tools for probing molecular properties. libretexts.orgresearchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, offering a systematic path to improving accuracy, albeit at a higher computational cost. libretexts.org These methods are particularly useful for smaller molecules where high accuracy is paramount. libretexts.org

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them significantly faster and suitable for larger molecules. researchgate.net Methods like AM1, PM3, and those based on the Neglect of Diatomic Differential Overlap (NDDO) approximation have been widely used. nih.gov While they are computationally less demanding, their accuracy can be variable, and they are limited to molecules containing elements for which they have been parameterized. researchgate.netcore.ac.uk

For a molecule like this compound, semi-empirical methods can be employed for initial conformational searches and to obtain preliminary insights into its electronic properties. However, for more reliable and accurate data on properties like dipole moment, polarizability, and bond energies, higher-level ab initio or DFT calculations are generally preferred. libretexts.orgmpg.de The choice of method often represents a trade-off between computational cost and desired accuracy. mpg.de

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.

Conformational Analysis and Tautomerism (e.g., 1H- and 3H-tautomeric forms)

Pyrimidin-4-one derivatives are known to exhibit tautomerism, existing in different forms depending on the position of a proton. For this compound, the primary tautomeric forms would be the 1H- and 3H-isomers. The relative stability of these tautomers is crucial as it can significantly influence the molecule's chemical and biological properties.

Computational methods can be used to calculate the energies of these different tautomeric forms, thereby predicting their equilibrium populations. For the parent 4(3H)-pyrimidinone, the keto form is generally more stable than the enol form. smolecule.com In the solid state, the tautomeric form adopted can have a profound effect on the crystal packing and hydrogen bonding networks. smolecule.com For instance, studies on similar pyrimidinone systems have shown that they can exist exclusively as the 3H-tautomer in the solid state, forming distinct structural motifs. smolecule.com

Conformational analysis, which explores the different spatial arrangements of atoms in a molecule, is also a key aspect of molecular modeling. For this compound, this would involve examining the rotation around single bonds and the planarity of the pyrimidine (B1678525) ring.

Ligand-Protein Interaction Modeling (relevant for biological activity)

To understand the potential biological activity of this compound, it is essential to model its interactions with protein targets. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. nih.gov These scoring functions estimate the free energy of binding, considering factors like hydrogen bonds, hydrophobic contacts, π-stacking, π-cation interactions, salt bridges, and halogen bonds. nih.gov The presence of an iodine atom in this compound makes the consideration of halogen bonding particularly relevant, as this type of interaction can significantly contribute to binding affinity. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a more realistic representation of the dynamic nature of biological systems, allowing for the observation of conformational changes and the detailed analysis of intermolecular interactions.

Table 2: Common Non-Covalent Interactions in Ligand-Protein Binding

| Interaction Type | Description |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. nih.gov |

| Hydrophobic Contacts | Interactions between nonpolar groups, driven by the tendency of water to exclude nonpolar molecules. nih.gov |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. nih.gov |

| π-Cation Interactions | Noncovalent interaction between a cation and the face of an electron-rich π system. nih.gov |

| Salt Bridges | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. nih.gov |

| Water Bridges | Interactions mediated by one or more water molecules that form hydrogen bonds with both the ligand and the protein. nih.gov |

| Halogen Bonds | A noncovalent interaction between a halogen atom (Lewis acid) and a Lewis base. nih.gov |

Mechanistic Insights into Reaction Pathways

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions. For this compound, this can involve studying its synthesis or its subsequent reactions. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with different pathways. nih.gov

For instance, in a reaction involving the substitution of the iodine atom, computational methods can help determine whether the reaction proceeds via an SN1, SN2, or another mechanism. By calculating the energies of the reactants, products, and any intermediates and transition states, the most favorable reaction pathway can be identified. nih.gov This information is crucial for optimizing reaction conditions to improve yield and selectivity.

Kinetic modeling, often based on data derived from computational studies, can further enhance the understanding of reaction mechanisms. nih.gov For example, Langmuir-Hinshelwood-Hougen-Watson (LHHW) models can be developed to describe the kinetics of catalytic reactions involving species like this compound. nih.gov

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, π-π Stacking)

Non-covalent interactions are critical in determining the solid-state structure and properties of molecular crystals. nih.govmdpi.com The presence of an iodine atom and an aromatic pyrimidine ring in this compound makes it a candidate for engaging in significant halogen bonding and π-π stacking.

Halogen Bonding: This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). rsc.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom, opposite to the covalent bond. mdpi.com In this compound, the iodine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the oxygen or nitrogen atoms of neighboring molecules.

Studies on analogous 5-iodo-1-arylpyrazoles have demonstrated the prevalence of various halogen bonds, including C–I⋯O, C–I⋯N, and C–I⋯Br interactions. mdpi.com The strength and geometry of these bonds are key factors in crystal engineering.

Table 2: Typical Halogen Bond Parameters in Iodo-Substituted Heterocycles

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (R-X···A) |

| C–I···N | C-I | Pyridine N | ~2.8 - 3.1 | ~165° - 175° |

| C–I···O | C-I | Carbonyl O | ~2.9 - 3.2 | ~160° - 170° |

| C–I···I | C-I | Iodide Anion I⁻ | ~3.3 - 3.6 | >170° |

Source: Data compiled from studies on various iodo-substituted organic compounds. mdpi.commdpi.com

Biological and Medicinal Chemistry Applications of 5 Iodo 2 Methylpyrimidin 4 3h One Derivatives

Structure-Activity Relationship (SAR) Studies of 5-Iodopyrimidinone Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 5-iodopyrimidinone analogues, research has focused on elucidating the roles of the iodine atom and various substituents on the pyrimidine (B1678525) core.

The iodination of pyrimidines at the C-5 position is a critical synthetic modification that can confer significant biological activity. Many modified nucleobases, including C5-halogenated pyrimidines, are utilized for therapeutic purposes. nih.gov Specifically, C5-iodo-2′-deoxyuridine is a well-established antiviral drug, highlighting the importance of the C-5 iodine in medicinal applications. nih.gov The presence of the bulky and lipophilic iodine atom at the C-5 position can influence the molecule's interaction with biological targets, potentially enhancing binding affinity and inhibitory potency. This substitution is a key step in the development of various nucleobase-related drug candidates. nih.gov

The introduction of iodine is often achieved through electrophilic aromatic substitution, and developing convenient and environmentally friendly procedures for this process is an important field in synthetic bioorganic chemistry. nih.gov The C-5 position is a target for direct iodination, and the resulting C5-iodo pyrimidine derivatives serve as essential precursors for further functional group transformations. nih.gov

The biological activity of 5-iodopyrimidinone analogues is not solely dependent on the C-5 iodine; substituents at other positions of the pyrimidine ring also play a crucial role in defining the structure-activity relationship.

C-2 Position: Modifications at the C-2 position significantly impact the molecule's properties. In related heterocyclic systems like (N)-methanocarba adenosine (B11128) derivatives, a C-2 iodo or methylthio substitution was found to generally favor affinity for serotonin (B10506) receptors. nih.gov In a series of pyrazolo[1,5-a]pyrimidin-7-one derivatives, the presence of a 2-methyl group was part of the structure of the most potent inhibitor of Mycobacterium tuberculosis DXS found in the study. johnshopkins.edu The synthesis of C-2 functionalized pyrimidine derivatives is an active area of research, indicating the importance of this position for creating molecular diversity and modulating pharmacological effects. researchgate.net

C-4 Position: The C-4 position is another key site for modification. In studies on related pyrido[2,3-d]pyrimidin-7(8H)-ones, the introduction of new substituents at C-4 was explored to evaluate potential biological activity against kinase targets. nih.gov The ability to functionalize this position, for instance by converting a C4-oxo group into an electrophilic leaving group like triflate, allows for the introduction of various N-aryl, O-aryl, and S-aryl substituents via cross-coupling reactions. nih.gov The nature of the substituent at C-4, whether it is an alkyl, alkoxy, or amino group, can significantly affect the resulting biological profile. nih.govnih.gov

Nitrogen Atoms: The nitrogen atoms within the pyrimidine ring are also points of modification that can influence activity. N-methylation of a pyrimidine nitrogen, for example, can lower the LUMO of the ring, making it more susceptible to nucleophilic attack and enabling certain chemical transformations that are otherwise difficult. escholarship.org The orientation of the ring nitrogen lone pairs can also affect the molecule's electronic properties and, consequently, its interactions with biological targets. researchgate.net

Pharmacological Profiles and Therapeutic Potential

The pharmacological investigation of 5-iodo-2-methylpyrimidin-4(3H)-one derivatives has been heavily concentrated on their antiviral properties. These compounds, particularly as part of larger nucleoside analogues, have shown promise as inhibitors of key viral enzymes.

Pyrimidine derivatives are a well-established class of antiviral agents, with various analogues reported to inhibit a wide range of viruses, including human immunodeficiency virus (HIV), herpes viruses, and hepatitis C virus (HCV). nih.gov

HIV-1 reverse transcriptase (RT) is a primary target for antiretroviral therapy. mdpi.comresearchgate.net Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of HIV treatment, and derivatives of 5-iodopyrimidinone have been investigated within this class. mdpi.comnih.gov

Research has shown that 5-substituted uridine (B1682114) nucleosides can effectively inhibit HIV-1. A study identified 2′,3′-isopropylidene-5-iodouridine as a potent anti-HIV-1 agent that was significantly more effective at suppressing the virus than Azidothymidine (AZT) at high, non-toxic concentrations. mdpi.com The mechanism of action for such nucleoside analogues typically involves cellular phosphorylation to the corresponding 5'-triphosphate. This active metabolite then acts as a competitive inhibitor of the natural substrate (in this case, thymidine (B127349) 5'-triphosphate) for the HIV-1 RT enzyme. nih.gov The incorporation of the analogue into the growing viral DNA chain leads to premature termination because it lacks the necessary 3'-hydroxyl group for chain elongation. mdpi.com

The 5'-triphosphates of some 5-substituted 2'-deoxyuridine (B118206) analogs have been shown to be competitive inhibitors of HIV-1 RT, preferentially inhibiting the viral polymerase over cellular DNA polymerase alpha. nih.gov The nature of the C-5 substituent influences the binding affinity and inhibitory characteristics of these compounds. nih.gov

Table 1: Antiviral Activity of a 5-Iodouridine Derivative against HIV-1

| Compound | Target | Activity | Key Finding | Citation |

| 2′,3′-isopropylidene-5-iodouridine | HIV-1 | Inhibits viral replication | More efficient at suppression than AZT at high non-toxic concentrations. | mdpi.com |

Beyond targeting specific viral enzymes like HIV-1 RT, some pyrimidine derivatives exhibit broad-spectrum antiviral activity by targeting cellular pathways essential for viral replication. One such pathway is the de novo pyrimidine biosynthesis pathway. nih.govnih.gov

A compound identified as A3 , a pyrimidine biosynthesis inhibitor, has demonstrated broad-spectrum antiviral activity at non-cytotoxic concentrations. nih.govnih.gov It was shown to inhibit a wide array of viruses, including:

Negative-sense RNA viruses (e.g., influenza A and B)

Positive-sense RNA viruses (e.g., hepatitis C, dengue virus)

DNA viruses (e.g., human adenovirus)

Retroviruses (e.g., HIV) nih.govnih.gov

The mechanism of action for such compounds involves the inhibition of the cellular enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is critical for producing pyrimidines needed for both host and viral nucleic acid synthesis. nih.govnih.gov By depleting the cellular pyrimidine pools, these inhibitors effectively starve the virus of the necessary building blocks for replication. This mechanism provides a high barrier to the development of viral resistance and explains the compound's efficacy against a wide range of unrelated viruses that are all dependent on the host cell's pyrimidine supply. nih.govnih.gov

Anticancer and Antitumor Properties

The fight against cancer has benefited significantly from the exploration of novel heterocyclic compounds. Pyrimidine derivatives have emerged as a promising class of molecules with potent anticancer and antitumor activities.

Derivatives built upon pyrimidine and related heterocyclic scaffolds have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Studies have shown that these compounds can induce cell death and inhibit proliferation in a dose-dependent manner. For instance, various chalcone (B49325) derivatives have shown inhibitory effects against the growth of human breast cancer cell lines, such as MCF-7 and MDA-MB231. nih.gov The cytotoxic activity is often evaluated using assays like the MTT assay, which measures cell metabolic activity as an indicator of cell viability. researchgate.netobstetricsandgynaecologyforum.com

Research has indicated that the cytotoxic effects can be selective, with some compounds showing greater potency against cancer cells compared to normal cell lines. nih.gov For example, certain 1,4-dihydropyridine (B1200194) derivatives containing a nitroimidazole moiety exhibited moderate to good cytotoxic activity against Raji, K562, Fen, and HeLa cancer cell lines. brieflands.com The structural features of these derivatives play a crucial role in their cytotoxic potential, with modifications to the core structure leading to variations in activity against different cancer types, including prostate and lung cancer. researchgate.netnih.gov

Table 1: Examples of Cytotoxic Activity of Pyrimidine-Related Derivatives on Cancer Cell Lines

| Compound Class | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Chalcone Derivatives | MCF-7, MDA-MB231 (Breast) | Significant growth inhibition | nih.gov |

| 1,4-Dihydropyridine Derivatives | Raji, K562, Fen, HeLa | Moderate to good cytotoxic activity | brieflands.com |

| Plant-derived Extracts | A-549 (Lung), K-562 (Leukemia), MCF-7 (Breast), PC-3 (Prostate) | Significant, dose-dependent cytotoxicity | nih.gov |

This table is for illustrative purposes and represents findings from various studies on related heterocyclic compounds.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. rsc.org Pyrimidine derivatives have been extensively investigated as kinase inhibitors. mdpi.com Thieno[2,3-d]pyrimidine and pyrazolo[1,5-a]pyrimidine (B1248293) structures, for example, have been identified as potent inhibitors of various kinases, including ROCK, PDK1, and Mnk. rsc.orgnih.govnih.govnih.gov

One notable example is 5-Iodotubercidin, a potent adenosine kinase inhibitor, which also demonstrates inhibitory activity against a panel of other kinases including casein kinase 1 (CK1), insulin (B600854) receptor tyrosine kinase, and protein kinase A (PKA). medchemexpress.com The ability of these compounds to act as ATP-competitive or allosteric inhibitors blocks the phosphorylation of downstream proteins, thereby disrupting the signaling cascades essential for tumor growth and survival. rsc.orgnih.gov This multi-targeted inhibition profile can contribute to their broad anticancer activity.

Table 2: Kinase Inhibition by Pyrimidine-Related Derivatives

| Derivative Class | Target Kinase(s) | IC₅₀ Values | Reference(s) |

|---|---|---|---|

| 5-Iodotubercidin | Adenosine Kinase, CK1, Insulin Receptor Tyrosine Kinase, PKA, CK2, PKC | 26 nM (AK), 0.4 µM (CK1), 3.5 µM (IRTK), 5-10 µM (PKA), 10.9 µM (CK2), 27.7 µM (PKC) | medchemexpress.com |

| Thieno[2,3-d]pyrimidin-4(3H)-one | ROCK I, ROCK II | 0.004 µM, 0.001 µM | nih.gov |

| Thieno[3,2-d]pyrimidin-4(one) | PDK1 | Low micromolar range | nih.gov |

| 9H-pyrimido[5,4-b]indol-4-amine | CK1δ/ε, DYRK1A | Micromolar to submicromolar range | mdpi.com |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Antimicrobial and Antifungal Effects

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrimidine derivatives have shown promise in this area, exhibiting both antibacterial and antifungal properties. researchgate.netnih.gov The antimicrobial activity is often dependent on the specific structural modifications of the pyrimidine ring. nih.gov

Studies have demonstrated that certain dihydropyrimidine (B8664642) derivatives are active against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, various heterocyclic compounds, including amidine and imidazole (B134444) derivatives, have been evaluated for their antifungal potency against pathogenic fungi like Candida albicans and Candida krusei. nih.govmdpi.com The mechanism of action for some of these antifungal derivatives involves the generation of reactive oxygen species (ROS), which leads to fungal cell death. mdpi.com The structural features required for antifungal activity often coincide with those needed for antibacterial effects. nih.gov

Anti-inflammatory Potential and Mechanisms

Inflammation is a key biological process that, when dysregulated, contributes to numerous chronic diseases. Pyrimidine derivatives have been identified as potential anti-inflammatory agents. nih.govgoogle.com Research has shown that these compounds can modulate inflammatory pathways. For example, some methylflavone derivatives have been found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in macrophage cell lines. mdpi.com

The mechanism of anti-inflammatory action for some pyrimidine-related structures involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov Pyridopyrimidinone derivatives, for instance, have demonstrated the ability to inhibit carrageenan-induced paw edema in animal models, with some compounds showing selective inhibition of COX-2. nih.gov This selective inhibition is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Enzyme Inhibition Studies (e.g., Adenosine Kinase Inhibition)

Beyond their role in cancer and inflammation, pyrimidine derivatives are potent inhibitors of various other enzymes. A prominent example is the inhibition of adenosine kinase (AK), an enzyme that regulates the levels of adenosine, a molecule with important physiological functions. 5-Iodotubercidin is a highly potent inhibitor of adenosine kinase, with an IC₅₀ value in the nanomolar range. medchemexpress.com

The inhibition of adenosine kinase by these compounds can lead to an increase in local adenosine concentrations, which can have therapeutic effects in conditions like epilepsy and pain. Research into non-nucleoside inhibitors has also yielded potent 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines that demonstrate significant adenosine kinase inhibitory activity and in vivo analgesic effects. nih.gov

Other Biological Activities (e.g., Phosphodiesterase Inhibition)

The therapeutic utility of pyrimidine derivatives extends to other target classes, including phosphodiesterases (PDEs). nih.govnih.gov PDEs are enzymes that break down cyclic nucleotides like cAMP and cGMP, which are important second messengers in various signaling pathways. Inhibition of PDEs, particularly PDE5, leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation. nih.gov

While the most well-known PDE5 inhibitors belong to other chemical classes, the broad applicability of the pyrimidine scaffold makes it a subject of interest in the design of new inhibitors for various PDE families. nih.gov Non-selective PDE inhibitors have been used in the treatment of conditions like COPD and intermittent claudication. nih.gov The development of selective inhibitors based on the pyrimidine core could lead to new treatments for a range of disorders, including erectile dysfunction, pulmonary arterial hypertension, and inflammatory conditions. nih.govnih.gov

Drug Design and Development Based on the 5-Iodopyrimidinone Scaffold

The this compound structure presents a unique combination of features for drug design. The pyrimidinone core is a well-established pharmacophore in numerous biologically active compounds, while the iodine atom at the 5-position offers a versatile handle for a variety of chemical modifications and can participate in halogen bonding, a key interaction in protein-ligand recognition. The methyl group at the 2-position can also be modified to fine-tune the steric and electronic properties of the molecule.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve its biological activity. nih.gov This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and enhanced target selectivity.

While specific examples of scaffold hopping originating directly from this compound are not extensively documented in publicly available literature, the broader pyrimidine scaffold is a frequent subject of such modifications. For instance, a shape-based scaffold hopping approach has been successfully used to convert a pyrimidine core to a pyrazole (B372694) core, resulting in inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with improved physicochemical properties. nih.gov In another study, a scaffold hop from a phenyl core to a pyrimidine core was investigated to enhance the drug-like properties of Protein Kinase C (PKC) ligands, although this particular modification led to a decrease in binding affinity. plos.org These examples underscore the potential and the challenges of applying scaffold hopping to pyrimidine-based compounds.

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is another cornerstone of drug design. In the context of 5-halopyrimidinones, the iodine atom is a prime candidate for such replacements. For example, the replacement of a chlorine atom at the 5-position of a thienopyrimidine with a methyl group retained the inhibitory activity against the enzyme Notum, while replacement with a hydrogen atom led to a significant drop in potency. nih.gov This highlights the critical role of the substituent at this position.

The following table summarizes bioisosteric replacements that could be conceptually applied to the this compound scaffold based on general principles of medicinal chemistry.

| Original Group (at C5) | Potential Bioisosteric Replacement | Rationale for Replacement |

| Iodo (-I) | Bromo (-Br), Chloro (-Cl) | Halogen replacement to modulate halogen bond strength and lipophilicity. |

| Iodo (-I) | Cyano (-CN) | Mimics the linear geometry and electronic properties of a halogen. |

| Iodo (-I) | Ethynyl (-C≡CH) | Similar size and linearity, can act as a hydrogen bond acceptor. |

| Iodo (-I) | Trifluoromethyl (-CF₃) | Can act as a bioisostere for a halogen and improve metabolic stability. nih.gov |

Rational Design of Targeted Therapeutic Agents

Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and potent inhibitors. The 5-iodopyrimidinone scaffold has been explored as a foundation for the rational design of various targeted therapeutics, particularly kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine ring is a well-known "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many kinase inhibitors.

While direct and detailed structure-activity relationship (SAR) studies on a broad series of this compound derivatives are not widely published, related pyrimidine-based kinase inhibitors offer valuable insights. For example, the discovery of a series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors demonstrates the utility of the substituted pyrimidine scaffold in achieving high potency. nih.gov

Furthermore, the synthesis and antimicrobial evaluation of 4-substituted-5-iodo-2-benzylthiopyrimidines have been reported, showcasing the derivatization potential of the 5-iodopyrimidine (B189635) core. nih.gov In one study, a series of 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine derivatives were designed and evaluated as novel dihydrofolate reductase (DHFR) inhibitors against Staphylococcus aureus. nih.gov The representative compound, j9, exhibited potent antibacterial activity with an IC₅₀ of 0.97 nM against SaDHFR. nih.gov

The table below presents a hypothetical design strategy for developing targeted therapeutic agents based on the this compound scaffold, drawing inspiration from known kinase inhibitor design principles.

| Position of Modification | Proposed Modification | Intended Interaction/Effect | Target Class Example |

| C5-Iodo | Suzuki or Sonogashira coupling with aryl or heteroaryl groups | Explore hydrophobic pockets and form additional interactions with the target protein. | Protein Kinases |

| N3-H | Alkylation with various side chains | Modulate solubility, cell permeability, and interact with the solvent-exposed region of the active site. | Protein Kinases |

| C2-Methyl | Replacement with other alkyl or aryl groups | Fine-tune steric interactions and lipophilicity. | Various Enzymes |

| C4-Oxo | Conversion to thio- or amino- group | Alter hydrogen bonding patterns and electronic properties. | Various Enzymes |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-Iodo-2-methylpyrimidin-4(3H)-one, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis often involves halogenation of a pyrimidinone precursor under controlled conditions. Key steps include iodination using reagents like N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF or acetic acid) at 60–80°C. For yield optimization, parameters such as stoichiometry, reaction time, and catalyst selection (e.g., Lewis acids) must be systematically tested. Purification via recrystallization (e.g., using dioxane) or column chromatography is critical for isolating high-purity products .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To confirm the substitution pattern and aromatic proton environments.

- IR Spectroscopy : To identify carbonyl (C=O) and hydroxyl (O-H) stretches.

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- Elemental Analysis : To validate purity and composition.

Q. What purification methods are most effective for isolating this compound from complex reaction mixtures?

- Methodology : Recrystallization using solvents like dioxane or ethanol/water mixtures is preferred for initial purification. For complex mixtures, gradient column chromatography (silica gel, eluting with ethyl acetate/hexane) resolves closely related impurities. High-performance liquid chromatography (HPLC) may be required for enantiomeric purity in advanced applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodology : Discrepancies often arise from solvent effects, tautomeric equilibria, or impurities. To address this:

- Perform variable-temperature NMR to detect tautomerism.

- Compare data across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Validate results using X-ray crystallography for unambiguous structural confirmation .

Q. What strategies optimize regioselectivity during iodination of pyrimidinone derivatives?

- Methodology : Regioselectivity is influenced by:

- Directing groups : Electron-donating/withdrawing substituents guide iodination to specific positions.

- Reaction medium : Polar solvents stabilize transition states, while additives like iodine monochloride enhance selectivity.

- Computational modeling : DFT studies predict reactive sites by analyzing electron density and frontier molecular orbitals .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and transition-state barriers for Suzuki-Miyaura or Ullmann couplings.

- Simulate iodine substitution effects on electron-deficient positions using molecular docking or QSAR models. Experimental validation via kinetic studies is essential .

Q. What challenges arise in assessing the biological activity of this compound, and how can they be addressed?

- Methodology : Challenges include solubility limitations and off-target interactions. Strategies:

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance bioavailability.

- Targeted assays : Use enzyme-specific fluorogenic substrates (e.g., kinase or protease assays) to minimize false positives.

- In silico screening : Molecular dynamics simulations predict binding affinities to biological targets like kinases or GPCRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.